molecular formula C13H17N5O3 B15133921 Acetamide, N-(6,9-dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy-

Acetamide, N-(6,9-dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy-

Cat. No.: B15133921
M. Wt: 291.31 g/mol
InChI Key: APQOHBSPXHUGQR-UHFFFAOYSA-N
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Description

Acetamide, N-(6,9-dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy- is a chemical compound with a complex structure that includes a purine base and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(6,9-dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy- typically involves the reaction of a purine derivative with a phenoxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(6,9-dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the phenoxy group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Acetamide, N-(6,9-dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(6,9-dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide: A related compound with similar structural features but different functional groups.

    2-Acetamido-9-acetyl-6-oxopurine: Another similar compound with variations in the acetamido and acetyl groups.

Uniqueness

Acetamide, N-(6,9-dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy- is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

IUPAC Name

N-(6-oxo-1,2,3,4,5,7,8,9-octahydropurin-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C13H17N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,10-11,13-15,17H,6-7H2,(H,16,19)(H,18,20)

InChI Key

APQOHBSPXHUGQR-UHFFFAOYSA-N

Canonical SMILES

C1NC2C(N1)NC(NC2=O)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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